N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide
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Overview
Description
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide is an organic compound that features a biphenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide typically involves the reaction of 4-biphenylamine with phenoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl and phenoxyacetamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, affecting membrane fluidity and function. The phenoxyacetamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl-4-yl-2-oxoethylbenzoate
- 2-(1,1’-Biphenyl)-4-yl-2-oxoethyl-4-pyridinylpyridinium bromide
Uniqueness
N-[1,1’-Biphenyl]-4-yl-2-phenoxyacetamide is unique due to its combination of biphenyl and phenoxyacetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
324073-84-9 |
---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-phenoxy-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H17NO2/c22-20(15-23-19-9-5-2-6-10-19)21-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22) |
InChI Key |
BSACLIWMQDQKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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